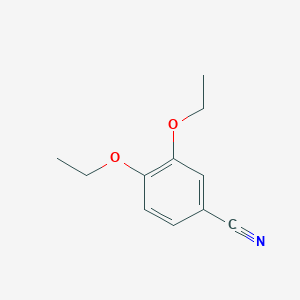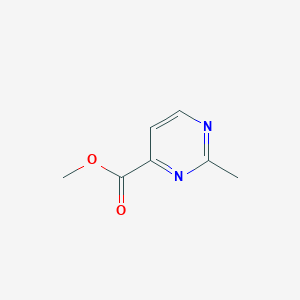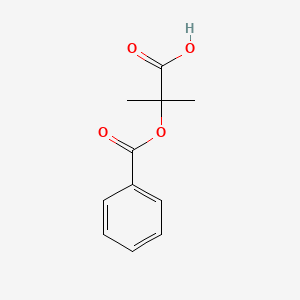
Ácido 2-(benzoyloxy)-2-metilpropanoico
Descripción general
Descripción
2-(Benzoyloxy)-2-methylpropanoic acid is an organic compound characterized by the presence of a benzoyloxy group attached to a methylpropanoic acid backbone
Aplicaciones Científicas De Investigación
2-(Benzoyloxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
Target of Action
It’s structurally similar to benzoyl peroxide, which is known to interact with proteins nonspecifically .
Mode of Action
These radicals can interact with other molecules, forming benzoic acid . It’s plausible that 2-(Benzoyloxy)-2-methylpropanoic acid may have a similar mode of action.
Biochemical Pathways
Benzoyl peroxide, a structurally similar compound, is known to decrease keratin and sebum around follicles, as well as increase turnover of epithelial cells . It’s possible that 2-(Benzoyloxy)-2-methylpropanoic acid may affect similar pathways.
Pharmacokinetics
Benzoyl peroxide, a structurally similar compound, is known to be metabolized to benzoic acid and further broken down to release carbon dioxide and a phenyl radical . The bioavailability of 2-(Benzoyloxy)-2-methylpropanoic acid would be influenced by these metabolic processes.
Result of Action
Benzoyl peroxide, a structurally similar compound, is known to decrease keratin and sebum around follicles, as well as increase turnover of epithelial cells . It’s plausible that 2-(Benzoyloxy)-2-methylpropanoic acid may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the oxidative coupling of ketones with toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant . This method provides a straightforward route to the desired compound with good yields.
Another method involves the preparation of carboxylic acids through the oxidation of primary alcohols or aldehydes using reagents such as potassium permanganate (KMnO4) or Dess-Martin periodinane . These reactions typically require controlled conditions to ensure the selective formation of the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of 2-(Benzoyloxy)-2-methylpropanoic acid may involve large-scale oxidation reactions using environmentally benign oxidants. The use of organohypervalent iodine reagents and peroxides has been explored to avoid the drawbacks associated with toxic heavy metals . These methods are designed to be scalable and efficient, providing high yields of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzoyloxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or tert-butyl hydroperoxide (TBHP) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, aldehydes, and substituted benzoyloxy derivatives. The specific products depend on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl chloride: Used as a source of benzoyl groups in organic synthesis.
Benzyl benzoate: Commonly used in the pharmaceutical and cosmetic industries.
Benzilic acid: Known for its rearrangement reactions and use in organic synthesis.
Uniqueness
2-(Benzoyloxy)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industry.
Propiedades
IUPAC Name |
2-benzoyloxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWKCHAQEYLCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553187 | |
| Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58570-00-6 | |
| Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58570-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


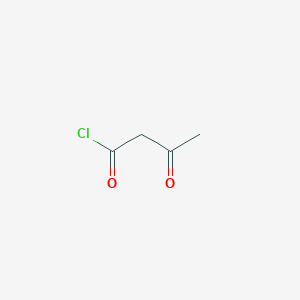
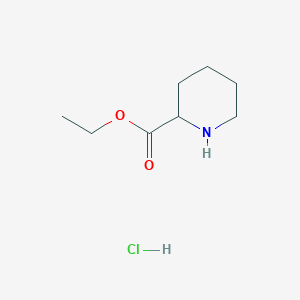
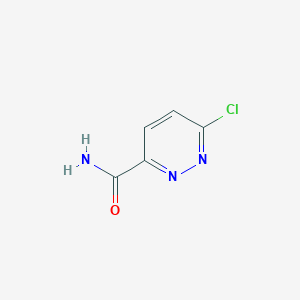
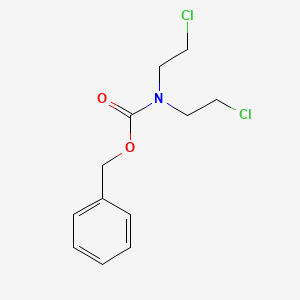
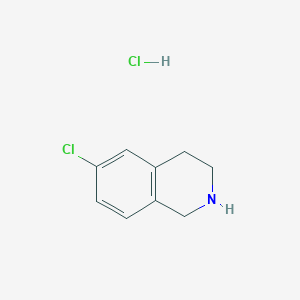
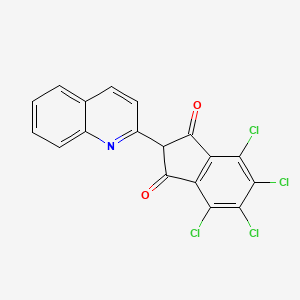
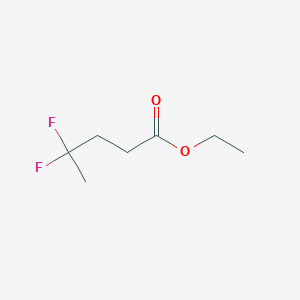
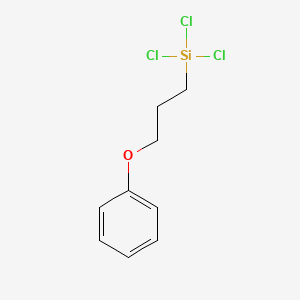

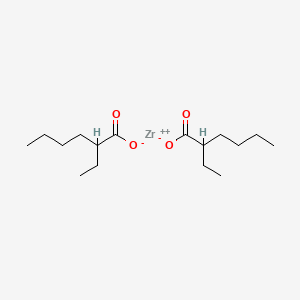

![2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid](/img/structure/B1590594.png)
